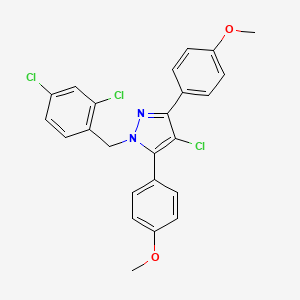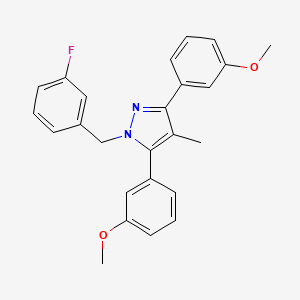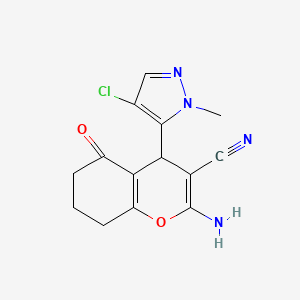![molecular formula C11H12F4N2O3S2 B10923504 3,5-bis(difluoromethyl)-1-[(5-ethylthiophen-2-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10923504.png)
3,5-bis(difluoromethyl)-1-[(5-ethylthiophen-2-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-THIENYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that features a pyrazole ring substituted with difluoromethyl groups and a thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-THIENYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of difluoromethyl groups: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under conditions that promote nucleophilic substitution.
Attachment of the thienylsulfonyl group: This can be accomplished through sulfonylation reactions using reagents like thienylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-THIENYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-THIENYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-THIENYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets. The difluoromethyl groups and thienylsulfonyl moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share the difluoromethyl groups but differ in the overall structure and functional groups attached.
Thienylsulfonyl derivatives: Compounds with similar thienylsulfonyl groups but different core structures.
Uniqueness
3,5-BIS(DIFLUOROMETHYL)-1-[(5-ETHYL-2-THIENYL)SULFONYL]-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to the combination of difluoromethyl groups and a thienylsulfonyl moiety on a pyrazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C11H12F4N2O3S2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3,5-bis(difluoromethyl)-2-(5-ethylthiophen-2-yl)sulfonyl-4H-pyrazol-3-ol |
InChI |
InChI=1S/C11H12F4N2O3S2/c1-2-6-3-4-8(21-6)22(19,20)17-11(18,10(14)15)5-7(16-17)9(12)13/h3-4,9-10,18H,2,5H2,1H3 |
InChI Key |
HSUBRUIGSSGDLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2C(CC(=N2)C(F)F)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-methyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10923424.png)
![3-[1'-methyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B10923425.png)
![5-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10923440.png)

![N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B10923444.png)

![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923453.png)
![6-cyclopropyl-1-methyl-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923456.png)
![(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]estra-1,3,5(10)-trien-17-one](/img/structure/B10923457.png)


![1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10923466.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923467.png)
![6-Cyclopropyl-N-[(2-phenyl-4-thiazolyl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923470.png)
